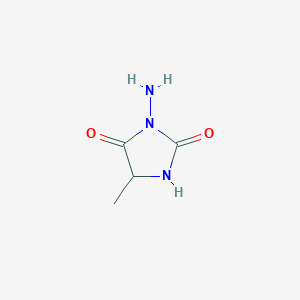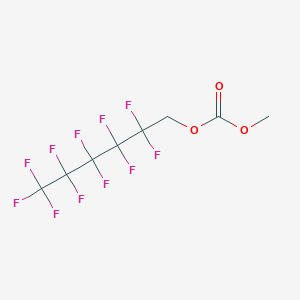
(1S,2S)-N-p-Tosyl-1,2-dimesitylethylenediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2S)-N-p-Tosyl-1,2-dimesitylethylenediamine is a chiral diamine compound that has gained significant attention in the field of organic chemistry. This compound is characterized by its unique structure, which includes two mesityl groups and a p-tosyl group attached to an ethylenediamine backbone. The stereochemistry of the compound is defined by the (1S,2S) configuration, which plays a crucial role in its reactivity and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-N-p-Tosyl-1,2-dimesitylethylenediamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as mesityl bromide and p-toluenesulfonyl chloride.
Formation of Mesityl Groups: The mesityl groups are introduced through a nucleophilic substitution reaction, where mesityl bromide reacts with an appropriate nucleophile.
Introduction of p-Tosyl Group: The p-tosyl group is introduced by reacting the intermediate with p-toluenesulfonyl chloride in the presence of a base such as triethylamine.
Formation of Ethylenediamine Backbone: The final step involves the coupling of the mesityl and p-tosyl intermediates with ethylenediamine under controlled conditions to obtain the desired chiral diamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of efficient purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2S)-N-p-Tosyl-1,2-dimesitylethylenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the mesityl or p-tosyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
(1S,2S)-N-p-Tosyl-1,2-dimesitylethylenediamine has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis, facilitating the formation of enantiomerically pure compounds.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its chiral nature.
Medicine: Investigated for its potential use in drug development, particularly in the design of chiral drugs with specific biological activities.
Industry: Utilized in the production of fine chemicals and pharmaceuticals, where chiral purity is essential.
Wirkmechanismus
The mechanism of action of (1S,2S)-N-p-Tosyl-1,2-dimesitylethylenediamine involves its interaction with molecular targets through its chiral centers. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles. The chiral environment provided by the (1S,2S) configuration enhances the selectivity and efficiency of these catalytic processes. Additionally, the presence of mesityl and p-tosyl groups influences the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S,2S)-N-p-Tosyl-1,2-diphenylethylenediamine: Similar structure but with phenyl groups instead of mesityl groups.
(1R,2R)-N-p-Tosyl-1,2-dimesitylethylenediamine: Enantiomer of the compound with (1R,2R) configuration.
(1S,2S)-N-p-Tosyl-1,2-dimethylethylenediamine: Similar structure but with methyl groups instead of mesityl groups.
Uniqueness
The uniqueness of (1S,2S)-N-p-Tosyl-1,2-dimesitylethylenediamine lies in its specific (1S,2S) configuration and the presence of bulky mesityl groups. These features contribute to its high selectivity and efficiency in catalytic processes, making it a valuable compound in asymmetric synthesis and other applications.
Eigenschaften
Molekularformel |
C27H34N2O2S |
|---|---|
Molekulargewicht |
450.6 g/mol |
IUPAC-Name |
N-[2-amino-1,2-bis(2,4,6-trimethylphenyl)ethyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C27H34N2O2S/c1-16-8-10-23(11-9-16)32(30,31)29-27(25-21(6)14-18(3)15-22(25)7)26(28)24-19(4)12-17(2)13-20(24)5/h8-15,26-27,29H,28H2,1-7H3 |
InChI-Schlüssel |
XAXZXGHDWDUHFH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C2=C(C=C(C=C2C)C)C)C(C3=C(C=C(C=C3C)C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Bromo-2-fluoro-N-[(2S)-1-hydroxypropan-2-yl]benzamide](/img/structure/B12087875.png)



![(1-Cyclopropylethyl)[2-(3-methylphenyl)ethyl]amine](/img/structure/B12087907.png)


![Adenosine 5'-Triphosphate P3-[1-(2-Nitrophenyl)ethyl Ester] Trisodium Salt](/img/structure/B12087929.png)
![3-Chloro-5-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene](/img/structure/B12087931.png)
![33-Methoxy-13,28-dimethyl-2,5,7,20-tetraoxa-13,28-diazaoctacyclo[25.6.2.216,19.13,10.121,25.04,8.031,35.014,39]nonatriaconta-1(33),3(39),4(8),9,16(38),17,19(37),21,23,25(36),31,34-dodecaen-22-ol](/img/structure/B12087937.png)



![5-{[Cyclopropyl(methyl)amino]methyl}-2-methoxyaniline](/img/structure/B12087948.png)
